

A Comparative Analysis of Spectroscopic Data for 4-Isopropylanisole from Leading Databases

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Isopropylanisole**

Cat. No.: **B1583350**

[Get Quote](#)

A comprehensive review of ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data for **4-Isopropylanisole** from the Spectral Database for Organic Compounds (SDBS), NIST WebBook, PubChem, and ChemicalBook, providing researchers, scientists, and drug development professionals with a valuable resource for compound identification and characterization.

This guide presents a detailed comparison of spectroscopic data for the aromatic compound **4-Isopropylanisole** (CAS No. 4132-48-3) from four major public databases: the Spectral Database for Organic Compounds (SDBS), the National Institute of Standards and Technology (NIST) WebBook, PubChem, and ChemicalBook. By collating and standardizing data for Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to facilitate accurate spectral interpretation and compound verification.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectra of **4-Isopropylanisole** are characterized by signals corresponding to the aromatic protons, the methoxy group protons, and the protons of the isopropyl group. The data presented in Table 1 reveals a high degree of consistency across the different sources, with minor variations in reported chemical shifts attributable to differences in experimental conditions such as solvent and instrument frequency.

Proton Assignment	SDBS	ChemicalBook	PubChem (Wiley)
-CH(CH ₃) ₂ (septet)	2.86 ppm	2.87 ppm	2.85 ppm
-OCH ₃ (singlet)	3.77 ppm	3.78 ppm	3.77 ppm
Aromatic (d, J=8.8 Hz)	6.83 ppm	6.84 ppm	6.83 ppm
Aromatic (d, J=8.8 Hz)	7.12 ppm	7.13 ppm	7.12 ppm
-CH(CH ₃) ₂ (doublet)	1.22 ppm	1.23 ppm	1.22 ppm

Table 1: Comparison of ¹H NMR Spectroscopic Data for **4-Isopropylanisole**.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectral data for **4-Isopropylanisole**, summarized in Table 2, provides information on the carbon framework of the molecule. All sources are in close agreement regarding the chemical shifts of the seven unique carbon environments.

Carbon Assignment	SDBS	ChemicalBook	PubChem (Wiley-VCH)
-CH(CH ₃) ₂	24.1 ppm	24.1 ppm	24.1 ppm
-CH(CH ₃) ₂	33.2 ppm	33.2 ppm	33.2 ppm
-OCH ₃	55.2 ppm	55.2 ppm	55.2 ppm
Aromatic C-H	113.8 ppm	113.8 ppm	113.8 ppm
Aromatic C-H	127.3 ppm	127.3 ppm	127.3 ppm
Aromatic C-ipso (isopropyl)	146.9 ppm	146.9 ppm	146.9 ppm
Aromatic C-ipso (methoxy)	157.9 ppm	157.9 ppm	157.9 ppm

Table 2: Comparison of ¹³C NMR Spectroscopic Data for **4-Isopropylanisole**.

Infrared (IR) Spectroscopy

The IR spectra of **4-Isopropylanisole** exhibit characteristic absorption bands corresponding to C-H, C=C, and C-O bonds. The major peaks are consistently reported across the databases, as shown in Table 3.

Vibrational Mode	SDBS (Liquid Film)	NIST (Gas Phase)	PubChem (ATR)
Aromatic C-H Stretch	~3030 cm ⁻¹	~3060 cm ⁻¹	~3030 cm ⁻¹
Aliphatic C-H Stretch	~2960 cm ⁻¹	~2965 cm ⁻¹	~2960 cm ⁻¹
Aromatic C=C Stretch	~1610, 1510 cm ⁻¹	~1612, 1514 cm ⁻¹	~1610, 1510 cm ⁻¹
C-O Stretch (Aryl Ether)	~1245 cm ⁻¹	~1248 cm ⁻¹	~1245 cm ⁻¹
Out-of-plane C-H Bend	~830 cm ⁻¹	~831 cm ⁻¹	~828 cm ⁻¹

Table 3: Comparison of Major IR Absorption Peaks for **4-Isopropylanisole**.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **4-Isopropylanisole** results in a characteristic fragmentation pattern. The molecular ion peak and the major fragment ions are consistently observed across the different sources, providing a reliable fingerprint for the compound's identification.

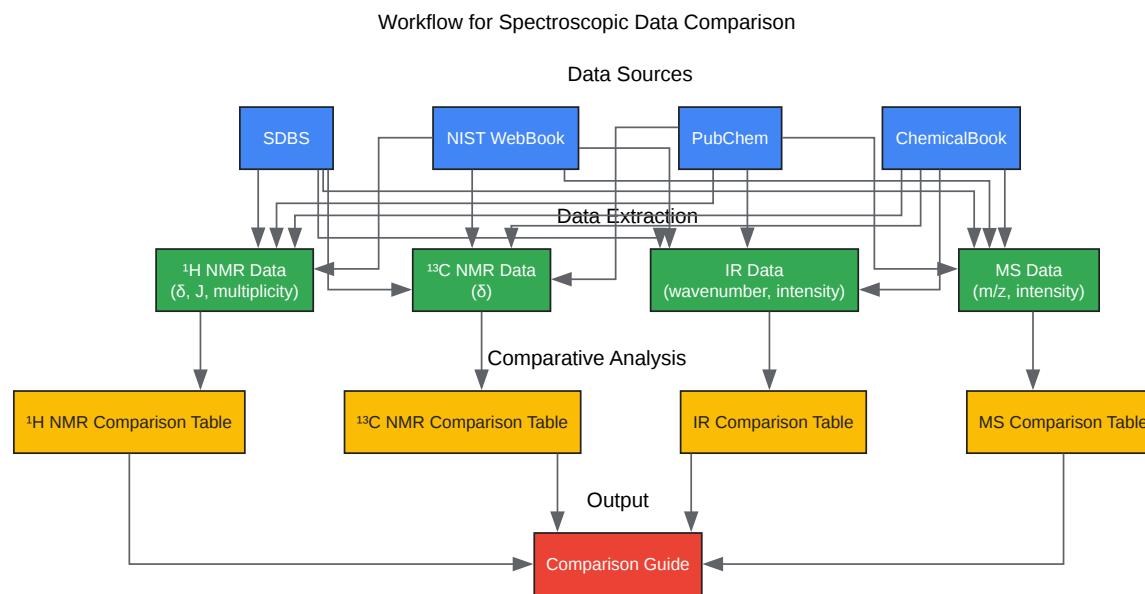
m/z	Relative Intensity (PubChem/MassBank k)	Relative Intensity (NIST)	Fragment Assignment
150	27%	26%	[M] ⁺ (Molecular Ion)
135	100%	100%	[M-CH ₃] ⁺
105	16%	15%	[M-C ₃ H ₇] ⁺
91	9%	8%	[C ₇ H ₇] ⁺
77	7%	6%	[C ₆ H ₅] ⁺

Table 4: Comparison of Mass Spectrometry Data for **4-Isopropylanisole**.

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques. While specific instrument parameters may vary between the different data sources, the general methodologies are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of **4-Isopropylanisole** is prepared in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. For ¹H NMR, key parameters include the number of scans, relaxation delay, and pulse width. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum.


Infrared (IR) Spectroscopy: For liquid samples such as **4-Isopropylanisole**, the IR spectrum can be obtained as a thin film between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. A background spectrum is first recorded, followed by the spectrum of the sample. The resulting spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Electron Ionization (EI) is the most common method for the mass analysis of small, volatile molecules like **4-Isopropylanisole**. The sample is introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This

causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Data Acquisition and Comparison Workflow

The following diagram illustrates the workflow for acquiring and comparing spectroscopic data from multiple sources.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Data Comparison.

- To cite this document: BenchChem. [A Comparative Analysis of Spectroscopic Data for 4-Isopropylanisole from Leading Databases]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583350#comparing-spectroscopic-data-of-4-isopropylanisole-from-different-sources>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com